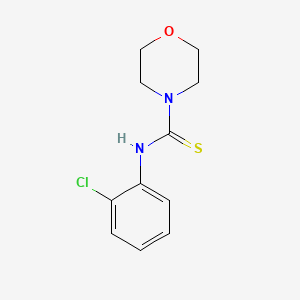
N-(2-chlorophenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-morpholinecarbothioamide, also known as CORM-3, is a chemical compound that has shown promising results in scientific research applications. CORM-3 is a carbon monoxide-releasing molecule that has been studied for its potential therapeutic benefits in various medical conditions.
Mécanisme D'action
N-(2-chlorophenyl)-4-morpholinecarbothioamide releases carbon monoxide (CO) when it comes into contact with biological tissues. CO has been shown to have various physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. The release of CO from N-(2-chlorophenyl)-4-morpholinecarbothioamide can activate various signaling pathways in cells, leading to these physiological effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-morpholinecarbothioamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-chlorophenyl)-4-morpholinecarbothioamide can reduce oxidative stress, inflammation, and cell proliferation. In vivo studies have shown that N-(2-chlorophenyl)-4-morpholinecarbothioamide can improve blood flow, reduce hypertension, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-4-morpholinecarbothioamide in lab experiments is its specificity for releasing CO. This allows researchers to study the effects of CO on biological tissues without the potential toxic effects of inhaling CO gas. However, one limitation of using N-(2-chlorophenyl)-4-morpholinecarbothioamide is its potential instability in biological fluids, which can affect its efficacy.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-4-morpholinecarbothioamide. One area of research is the development of more stable and effective N-(2-chlorophenyl)-4-morpholinecarbothioamide derivatives for therapeutic use. Another area of research is the investigation of the molecular mechanisms of N-(2-chlorophenyl)-4-morpholinecarbothioamide in various medical conditions. Additionally, the potential use of N-(2-chlorophenyl)-4-morpholinecarbothioamide in combination with other therapies, such as chemotherapy or radiation therapy, should be explored.
Conclusion:
In conclusion, N-(2-chlorophenyl)-4-morpholinecarbothioamide is a promising carbon monoxide-releasing molecule that has shown potential therapeutic benefits in various medical conditions. Its specificity for releasing CO allows researchers to study the effects of CO on biological tissues without the potential toxic effects of inhaling CO gas. Further research is needed to fully understand the molecular mechanisms of N-(2-chlorophenyl)-4-morpholinecarbothioamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(2-chlorophenyl)-4-morpholinecarbothioamide is synthesized by reacting 2-chlorobenzoyl chloride with morpholine and sodium hydrosulfide. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-morpholinecarbothioamide has been studied for its potential therapeutic benefits in various medical conditions, including cardiovascular disease, inflammation, and cancer. In cardiovascular disease, N-(2-chlorophenyl)-4-morpholinecarbothioamide has been shown to have vasodilatory effects, which can improve blood flow and reduce hypertension. In inflammation, N-(2-chlorophenyl)-4-morpholinecarbothioamide has been shown to reduce pro-inflammatory cytokines and oxidative stress, which can help alleviate symptoms of inflammatory conditions such as rheumatoid arthritis. In cancer, N-(2-chlorophenyl)-4-morpholinecarbothioamide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-9-3-1-2-4-10(9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNIEXDUNQAKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)morpholine-4-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)
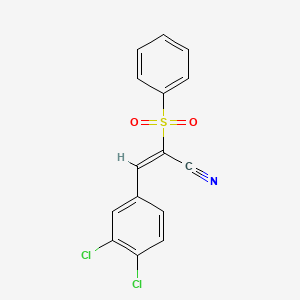
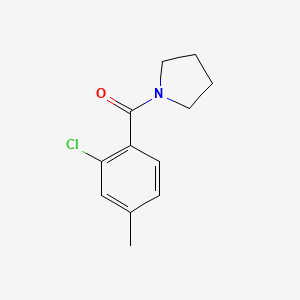
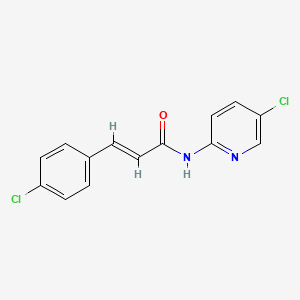
![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
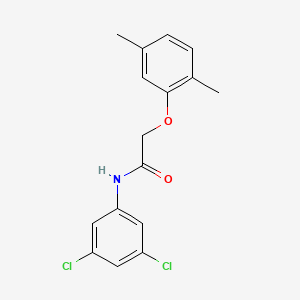
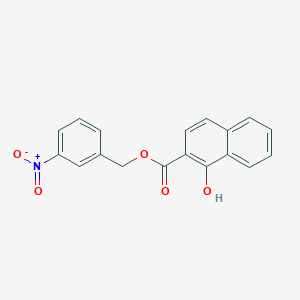
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
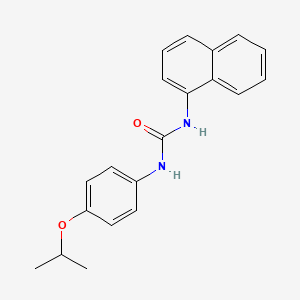
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
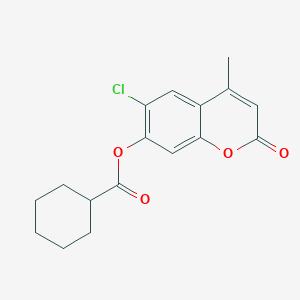
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)